- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure CelluloseACS Catalysis, 2023, 13(12), 7929-7941,
Cas no 121-33-5 (Vanillin)
Vanillin structure
Vanillin Properties
Names and Identifiers
-
- 4-Hydroxy-3-methoxybenzaldehyde
- Vanilline
- Vanilin
- Vanillin natural
- 2-Methoxy-4-formylphenol
- 3-Methoxy-4-hydroxybenzaldehyde
- 4-Formyl-2-methoxyphenol
- 4-Hydroxy-3-methoxy-benzaldehyde
- Vanillaldehyde
- Vanillin
- Vanillin (contains H2SO4)Ethanol Solution[for TLC Stain]
- Vanillin melting point standard
- VANILLIN(P)
- 3-methoxy-4-hydroxy-benzaldehyde
- 3-Methoxy-4-hydroxybenzldehdye
- 4-Hydroxy-3-methoxybenzaldehyde,Vanillic aldehyde
- 4-oxy-3-methoxybenzaldehyde
- compound no 1131
- FEMA 3107
- Lioxin
- Reference source: Negwer
- Rhovanil
- VANILLA
- Vanillic aldehyde
- Vanillin (contains H2SO4) Ethanol
- Vinillin
- Zimco
- p-Vanillin
- 香兰素
- Natural alkanes
- 4-Hydroxy-m-anisaldehyde
- Benzaldehyde, 4-hydroxy-3-methoxy-
- p-Hydroxy-m-methoxybenzaldehyde
- Methylprotocatechuic aldehyde
- Vanillin (natural)
- 4-Hydroxy-5-methoxybenzaldehyde
- m-Anisaldehyde, 4-hydroxy-
- Protocatechualdehyde, methyl-
- Vanillin [USAN]
- Vanill
- Vanillin,99.5%
- Melting Point Standard - Vanilin(MP f 83.0 degrees)
- +Expand
-
- MFCD00006942
- MWOOGOJBHIARFG-UHFFFAOYSA-N
- 1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
- O(C([H])([H])[H])C1=C(C([H])=C([H])C(C([H])=O)=C1[H])O[H]
- 472792
Computed Properties
- 152.04700
- 1
- 3
- 2
- 152.047344113 g/mol
- 11
- 135
- 0
- 0
- 0
- 0
- 0
- 1
- 1.2
- 5
- 0
- 46.5
- 152.15
Experimental Properties
- 1.21330
- 46.53000
- 9932
- 1.4850 (estimate)
- 10 g/L (25 ºC)
- 170 °C/15 mmHg(lit.)
- 81-83 °C (lit.)
- >0.01 mmHg ( 25 °C)
- Fahrenheit: 307.4 ° f < br / > Celsius: 153 ° C < br / >
- 2464
- methanol: 0.1 g/mL, clear
- Powder
- 4.3 (10g/l, H2O, 20℃)
- Stable. May discolour on exposure to light. Moisture-sensitive. Incompatible with strong oxidizing agents, perchloric acid.
- Dissolve in 125 times of water, 20 times of ethylene glycol and 2 times of 95% ethanol, and dissolve in chloroform.
- Air & Light Sensitive
- 1.06
- Sweetish smell
Vanillin Security Information
- GHS07
- YW5775000
- 1
- S22;S24/25
- S24/25-S22
- R22
- Xi
- NONH for all modes of transport
- H319
- P305+P351+P338
- dangerous
- 4°C, stored under nitrogen
- II
- 36
- Warning
- Yes
- LD50 orally in rats, guinea pigs: 1580, 1400 mg/kg (Jenner)
- 3/8
Vanillin Customs Data
- 2912410000
-
China Customs Code:
2912410000Overview:
HS: 2912410000. Vanillin(3-Methoxy-4-Hydroxybenzaldehyde). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. Minimum tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
HS: 2912410000. 4-hydroxy-3-methoxybenzaldehyde. VAT:17.0%. tax rebate rate:13.0%. supervision conditions:None. MFN tarrif:5.5%. general tariff:30.0%
Vanillin Price
Vanillin Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Synthetic Circuit 2
Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Polymer Testing,
2020,
81,
,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Maltose , Diammonium tartrate Solvents: Water ; 7 d, 30 °C
Reference
A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus
Journal of Biotechnology,
1996,
50,
107-113
,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Maltose , Diammonium tartrate Solvents: Water ; 7 d, 30 °C
2.1 Reagents: Maltose , Diammonium tartrate Solvents: Water ; 7 d, 30 °C
2.1 Reagents: Maltose , Diammonium tartrate Solvents: Water ; 7 d, 30 °C
Reference
A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus
Journal of Biotechnology,
1996,
50,
107-113
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 180 min, 22 ± 2 °C
Reference
Electrochemical oxidation of lignin for the simultaneous production of bioadhesive precursors and value-added chemicals
Biomass and Bioenergy,
2023,
169,
,
Vanillin Raw materials
Vanillin Preparation Products
- Benzaldehyde (100-52-7)
- Anisole (100-66-3)
- 4-Methylbenzaldehyde (104-87-0)
- butanedioic acid (110-15-6)
- Vanillin (121-33-5)
- Vanillic acid (121-34-6)
- 4-Ethylphenol (123-07-9)
- 4-Hydroxybenzaldehyde (123-08-0)
- Syringaldehyde (134-96-3)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- propanedioic acid (141-82-2)
- Oxalic acid (144-62-7)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- Acetosyringone (2478-38-8)
- 4-Vinylphenol (2628-17-3)
- 4-Ethylguaiacol (2785-89-9)
- 4-Ethylresorcinol (2896-60-8)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 4-Methylcatechol (452-86-8)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- 3-Methylcatechol (488-17-5)
- Coumaran (496-16-2)
- 2,4,5-trimethylphenol (496-78-6)
- Apocynin (498-02-2)
- Lactate (50-21-5)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2,4,6-Trimethylphenol (527-60-6)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- Palmitic acid (57-10-3)
- octadecanoic acid (57-11-4)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- Butanoic acid,2-hydroxy- (600-15-7)
- 3-Ethylphenol (620-17-7)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Malic acid (6915-15-7)
- 2,3,5-Trimethyphenol (697-82-5)
- 2-hydroxyacetic acid (79-14-1)
- Hydroxymalonic Acid (80-69-3)
- 7,9-Di-tert-butyl-1-oxaspiro4.5deca-6,9-diene-2,8-dione (82304-66-3)
- 2-Methoxybenzene-1,4-diol (824-46-4)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Hydroxybenzaldehyde (90-02-8)
- Guaiacol (90-05-1)
- 3-Methoxycatechol (934-00-9)
- 2-Methoxy-4-methylphenol (93-51-6)
- 2,4-Di-tert-butylphenol (96-76-4)
- Methyl Paraben (99-76-3)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- 4-Hydroxybenzoic acid (99-96-7)
Vanillin Suppliers
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Vanillin Related Literature
-
F. García Sánchez,C. Carnero Ruiz,J. C. Márquez Gómez,M. Hernández López,A. Heredia Bayona Analyst 1990 115 1121
-
Angel H. Romero,Ivan E. Romero,Lourdes Gotopo,Gustavo Cabrera,Hugo Cerecetto Mol. Syst. Des. Eng. 2023 8 358
-
Liang Wang,Da-Gang Guo,Yan-Yan Wang,Chang-Zheng Zheng RSC Adv. 2014 4 58895
-
Nagina Naveed Riaz,Muhammad Mahboob Ahmed,Muhammad Kashif,Muhammad Sajid,Muhammad Ali,Khalid Mahmood RSC Adv. 2023 13 10768
-
Takashi Hosoya,Kohei Yamamoto,Hisashi Miyafuji,Tatsuhiko Yamada RSC Adv. 2020 10 19199
-
6. Nickel(II) and zinc(II) complexes of 2-alkoxyphenolsJ. I. Bullock,S. L. Jones J. Chem. Soc. A 1970 2472
-
Anand Mohan Verma,Nanda Kishore New J. Chem. 2017 41 8845
-
Débora E. S. Silva,Amanda B. Becceneri,Jo?o V. B. Santiago,José A. Gomes Neto,Javier Ellena,Márcia R. Cominetti,José C. M. Pereira,Michael J. Hannon,Adelino V. G. Netto Dalton Trans. 2020 49 16474
-
Matteo Pelucchi,Carlo Cavallotti,Alberto Cuoci,Tiziano Faravelli,Alessio Frassoldati,Eliseo Ranzi React. Chem. Eng. 2019 4 490
-
Archana Pandey,B. Singh,Chandrabhan Verma,Eno E. Ebenso RSC Adv. 2017 7 47148
Related Categories
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Natural Products and Extracts Flavors and Fragrances
- Solvents and Organic Chemicals Organic Compounds
- Natural Products and Extracts Plant Extracts Plant based Decalepis hamiltonii
121-33-5 (Vanillin) Related Products
- 86-81-7(3,4,5-Trimethoxybenzaldehyde)
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- 591-31-1(3-Methoxybenzaldehyde)
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- 66-76-2(Dicumarol)
- 92-48-8(6-Methylcoumarin)
- 120-14-9(3,4-Dimethoxybenzaldehyde)
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- 121-32-4(3-Ethoxy-4-hydroxybenzaldehyde)
- 134-96-3(4-Hydroxy-3,5-dimethoxybenzaldehyde)
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